VANADYL 2 9 16 23-TETRAPHENOXY-29H 31H-
Description
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Properties
CAS No. |
109738-21-8 |
|---|---|
Molecular Formula |
C56H38N8O5V |
Molecular Weight |
953.913 |
InChI |
InChI=1S/C56H38N8O4.O.V/c1-5-13-33(14-6-1)65-37-21-25-41-45(29-37)53-57-49(41)62-54-47-31-39(67-35-17-9-3-10-18-35)23-27-43(47)51(59-54)64-56-48-32-40(68-36-19-11-4-12-20-36)24-28-44(48)52(60-56)63-55-46-30-38(66-34-15-7-2-8-16-34)22-26-42(46)50(58-55)61-53;;/h1-32,57,60-64H;;/q-2;;+2 |
InChI Key |
QLJKMZISJZORJD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC3=C4NC(=C3C=C2)NC5=C6C=C(C=CC6=C([N-]5)NC7=C8C=C(C=CC8=C(N7)NC9=C1C=C(C=CC1=C(N4)[N-]9)OC1=CC=CC=C1)OC1=CC=CC=C1)OC1=CC=CC=C1.O=[V+2] |
Origin of Product |
United States |
Phthalocyanine Chemistry and Its Significance in Advanced Materials Research
Phthalocyanines are a class of intensely colored macrocyclic compounds with a two-dimensional, 18-π-electron conjugated system. mdpi.com Their structure is reminiscent of naturally occurring porphyrins, but with nitrogen atoms linking the four isoindole units. This robust and planar molecular framework can chelate with over 70 different metal ions, giving rise to a vast library of metallophthalocyanines (MPcs) with diverse and tunable properties. squarespace.com
The significance of phthalocyanine (B1677752) chemistry in advanced materials research is extensive and multifaceted. researchgate.netresearchgate.net Initially utilized as industrial pigments and dyes due to their vibrant colors and stability, their application has expanded into high-technology domains. researchgate.net The electronic and optical properties of phthalocyanines can be finely tuned by modifying the central metal atom and the peripheral substituents. researchgate.net This synthetic versatility allows for the rational design of materials with specific functionalities. acs.org
In advanced materials research, phthalocyanines are explored for a wide array of applications, including:
Organic Electronics: Their semiconducting properties make them suitable for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) devices. acs.orgyoutube.com The ability to form ordered thin films is crucial for efficient charge transport in these devices. squarespace.comacs.org
Sensors: The electronic properties of phthalocyanine films are sensitive to the surrounding chemical environment, enabling their use in gas sensors and humidity sensors. researchgate.netresearchgate.net
Nonlinear Optics: The extensive π-conjugated system gives rise to significant nonlinear optical properties, which are of interest for applications in optical limiting and data storage. researchgate.netresearchgate.net
Catalysis: Metallophthalocyanines can act as catalysts in various chemical reactions, including oxidation, reduction, and polymerization, mimicking the function of natural enzymes. aip.org
Photodynamic Therapy: Certain phthalocyanine derivatives can generate reactive oxygen species upon illumination, a property that is harnessed in photodynamic therapy for the treatment of cancer. aip.org
The ability to process these materials into thin films, their high stability, and their tunable properties continue to make phthalocyanines a cornerstone of modern materials chemistry. squarespace.com
The Role of Vanadium Containing Phthalocyanines in Organic Electronics and Catalysis
The incorporation of a vanadium-oxygen (vanadyl) group into the phthalocyanine (B1677752) macrocycle imparts specific characteristics that are particularly advantageous in the realms of organic electronics and catalysis. The non-planar nature of the vanadyl group can influence the molecular packing in the solid state, which in turn affects the material's electronic properties. mdpi.comelsevierpure.com
In the context of organic electronics, VOPcPhO has been investigated as a functional material in solar cells. researchgate.netresearchgate.net Its strong absorption in the visible spectrum allows it to act as a light-harvesting component. researchgate.net Research has demonstrated that VOPcPhO can function as an acceptor material in bulk heterojunction solar cells, where it is blended with a donor polymer like poly(3-hexylthiophene) (P3HT). researchgate.net One of the notable findings is that VOPcPhO exhibits bipolar transport, meaning it can transport both electrons and holes, with comparable electron and hole mobility. researchgate.net This characteristic is beneficial for efficient charge separation and transport within a photovoltaic device. researchgate.net
While specific catalytic studies on the tetraphenoxy derivative are not extensively documented in the reviewed literature, research on the parent vanadyl phthalocyanine (VOPc) highlights the catalytic potential of this class of compounds. For instance, VOPc has been successfully employed as a heterogeneous catalyst for the conversion of fructose (B13574) into methyl levulinate, a valuable platform chemical. mdpi.com This suggests that the vanadium center in the phthalocyanine ring can facilitate chemical transformations. The phenoxy substituents in VOPcPhO could further modulate this catalytic activity by influencing the electronic properties of the vanadium center or the solubility of the catalyst.
Detailed Research Findings
| Area of Research | Key Finding | Significance | Source |
|---|---|---|---|
| Organic Photovoltaics | VOPcPhO acts as an effective acceptor material when blended with P3HT in bulk heterojunction solar cells. | Demonstrates the potential of VOPcPhO in harvesting solar energy and contributes to the development of new materials for organic solar cells. | researchgate.net |
| Charge Transport | The compound exhibits bipolar transport properties, with comparable electron and hole mobility. | Bipolar transport is advantageous for balanced charge transport in electronic devices, potentially leading to higher efficiencies. | researchgate.net |
| Catalysis (related compound VOPc) | Vanadyl phthalocyanine can effectively catalyze the conversion of fructose to methyl levulinate. | Highlights the catalytic potential of the vanadyl phthalocyanine core structure for biomass conversion and other chemical reactions. | mdpi.com |
| Thin Film Morphology | The molecular orientation of vanadyl phthalocyanines on different substrates can be controlled, which influences the electronic properties at the interface. | Understanding and controlling the thin-film growth is crucial for optimizing the performance of electronic devices. | mdpi.comelsevierpure.com |
Academic Research Landscape and Future Directions for Vopcpho
Solution-Phase Synthesis and Purification Methods
The synthesis of VOPcPhO, a peripherally substituted metallophthalocyanine, typically follows established routes for creating phthalocyanine macrocycles. The process generally involves the cyclotetramerization of a substituted phthalonitrile (B49051) precursor in the presence of a vanadium salt. umich.eduresearchgate.net For VOPcPhO, the key starting material is 4-phenoxyphthalonitrile.
The synthesis is often carried out in a high-boiling point solvent, such as pentanol (B124592) or dimethylformamide (DMF). researchgate.netnih.gov The reaction mixture, containing the phthalonitrile derivative and a source of vanadium like vanadium(III) chloride, is heated to facilitate the formation of the macrocyclic structure around the central vanadyl ion. The general synthetic route can be represented as follows:
4 C₈H₅NO(OC₆H₅) + V³⁺ → [VO(C₅₆H₃₂N₈O₄)] + byproducts
Following the synthesis, purification is a critical step to remove unreacted starting materials, solvents, and side products. dergipark.org.tr Common purification methods for substituted phthalocyanines like VOPcPhO include:
Solvent Extraction: Washing the crude product with various organic solvents to remove soluble impurities. dergipark.org.tr
Column Chromatography: Utilizing silica (B1680970) gel or alumina (B75360) as the stationary phase to separate the desired compound from byproducts based on polarity. dergipark.org.tr This method is particularly effective for soluble phthalocyanine derivatives. researchgate.net
Recrystallization: Dissolving the compound in a suitable solvent and allowing it to slowly crystallize, leaving impurities behind in the solution. dergipark.org.tr
Acid-Base Treatment: For certain substituted phthalocyanines, dissolution in concentrated sulfuric acid followed by precipitation in cold water can be an effective purification technique. dergipark.org.tr
The purity of the final VOPcPhO product is crucial for its performance in electronic devices, as impurities can act as charge traps and degrade device efficiency. The dye content of commercially available VOPcPhO is typically around 98%. sigmaaldrich.com
Thin Film Deposition Techniques for VOPcPhO Films
The fabrication of thin films is a fundamental requirement for integrating VOPcPhO into electronic devices. The morphology and molecular arrangement within these films significantly influence their electronic and optical properties.
Spin-Coating Methodologies for VOPcPhO Thin Film Preparation
Spin-coating is a widely used and cost-effective technique for producing uniform thin films from solution. ossila.comnrel.gov The process involves depositing a solution of the material onto a spinning substrate, where centrifugal force spreads the liquid evenly, and subsequent solvent evaporation leaves a solid film. ossila.com VOPcPhO thin films have been successfully prepared using this method for applications in sensors and organic solar cells. researchgate.netresearchgate.net
Key parameters that influence the characteristics of the spin-coated VOPcPhO film include: louisville.educoatingsdirectory.com
Solution Concentration: Higher concentrations generally lead to thicker films.
Spin Speed: Higher rotational speeds result in thinner films due to greater centrifugal force.
Solvent Choice: The solvent's volatility and its ability to dissolve VOPcPhO affect the drying rate and the final film morphology.
Substrate Surface: The properties of the substrate can influence the adhesion and ordering of the VOPcPhO molecules.
Research has shown that VOPcPhO thin films can be fabricated by spin-coating a solution of the compound onto various substrates, such as glass. researchgate.netresearchgate.net The resulting films exhibit the characteristic Q-band and Soret-band absorptions in their UV-Vis spectra, which are indicative of the phthalocyanine macrocycle. researchgate.net
Table 1: Spin-Coating Parameters for VOPcPhO and Composite Films
| Parameter | Value/Range | Resulting Film Characteristics | Reference |
|---|---|---|---|
| Solution Concentration | 5 & 15 mg/ml | Influences morphology of nanostructures | um.edu.my |
| Spin Coating Rate | 1000 & 2000 rpm | Affects film thickness and uniformity | um.edu.my |
| Annealing Temperature | 50 & 150 °C | Promotes molecular ordering and nanostructure formation | um.edu.my |
Vacuum Deposition Techniques for VOPcPhO Film Growth
Vacuum deposition encompasses a family of techniques where material is deposited atom-by-atom or molecule-by-molecule onto a substrate in a vacuum environment. korvustech.com These methods offer precise control over film thickness and purity. While specific studies detailing the vacuum deposition of VOPcPhO are not abundant, the principles of these techniques are applicable to small organic molecules.
Thermal Evaporation is a physical vapor deposition (PVD) method where the source material is heated in a high vacuum until it evaporates, and the vapor then condenses on a cooler substrate to form a thin film. korvustech.comvaccoat.com This technique is suitable for thermally stable organic compounds and has been used for depositing other phthalocyanine derivatives. researchgate.net Given the thermal stability of phthalocyanines, thermal evaporation is a viable method for producing high-purity VOPcPhO films.
Chemical Vapor Deposition (CVD) involves the reaction or decomposition of volatile precursor gases on a substrate surface to form a solid film. nih.govrsc.org For complex organic molecules, variations like oxidative CVD (oCVD) have been developed, which can overcome issues of insolubility. rsc.org While direct CVD of VOPcPhO has not been extensively reported, this technique offers the potential for conformal coatings on complex topographies. researchgate.net
Molecular Beam Epitaxy (MBE) is a highly refined PVD technique that allows for the growth of single-crystalline thin films with exceptional control over thickness and doping. nrel.govyoutube.com It is particularly useful for creating highly ordered interfaces in electronic devices. nrel.gov The application of MBE to organic molecules, including phthalocyanines, has been demonstrated, suggesting its potential for fabricating high-quality, crystalline VOPcPhO films for advanced applications. nih.govaps.org
Nanostructure Engineering of VOPcPhO
Controlling the morphology of VOPcPhO at the nanoscale can lead to enhanced properties due to increased surface area and quantum confinement effects. Template-assisted synthesis has emerged as a powerful and cost-effective method for fabricating well-defined VOPcPhO nanostructures. um.edu.my
Template-Assisted Synthesis of VOPcPhO Nanotubes
VOPcPhO nanotubes have been successfully synthesized using porous anodic aluminum oxide (AAO) templates. researchgate.netnih.gov AAO templates feature a highly ordered, hexagonal array of parallel nanopores. nih.govgoogle.com The synthesis process typically involves the following steps:
Infiltration: The AAO template is immersed in a solution of VOPcPhO, allowing the solution to infiltrate the nanopores.
Annealing: The infiltrated template is annealed at an elevated temperature (e.g., 150°C) to promote the adhesion and ordering of the VOPcPhO molecules on the pore walls. researchgate.net
Template Dissolution: The AAO template is selectively dissolved using a chemical etchant, such as sodium hydroxide (B78521) or hydrofluoric acid, to release the freestanding VOPcPhO nanotubes. um.edu.my
Studies have shown that the concentration of the VOPcPhO solution used for infiltration plays a crucial role in the morphology of the resulting nanotubes. researchgate.net Higher concentrations can lead to the formation of defective nanotubes with voids and holes, which can, in turn, affect their optical properties. researchgate.net
Table 2: Parameters for Template-Assisted Synthesis of VOPcPhO Nanotubes
| Parameter | Value/Range | Observation | Reference |
|---|---|---|---|
| Template | Porous Alumina (AAO) | Provides cylindrical nanopores for nanotube growth | researchgate.net |
| Solution Concentration | 5 and 15 mg/ml | Higher concentration led to defective nanotubes with enhanced optical properties | researchgate.net |
| Immersion Time | 24 hours | Allows for infiltration of the VOPcPhO solution into the template | researchgate.net |
| Annealing Temperature | 150 °C | Promotes adhesion and ordering of molecules within the nanopores | researchgate.net |
Directed Formation of Hierarchical VOPcPhO Nanoflowers
Hierarchical nanostructures, which are complex assemblies of nanoscale building blocks, can exhibit unique collective properties. VOPcPhO nanoflowers, which are composed of self-assembled tubular nanostructures, have been fabricated using a template-assisted method. um.edu.myresearchgate.net
The formation of these nanoflowers involves a process where VOPcPhO infiltrates an AAO template. researchgate.net Upon annealing, protruding tips of VOPcPhO grow within the template's pores. After the dissolution of the template, these tubular nanostructures self-assemble into flower-like morphologies. researchgate.net These hierarchical structures have shown a wider Q-band absorption in their UV-Vis spectra compared to thin films, which is attributed to their novel morphology and the specific orientation of the VOPcPhO molecules. researchgate.net
The fabrication of these intricate nanostructures demonstrates the versatility of template-assisted methods in controlling the morphology of VOPcPhO beyond simple one-dimensional structures.
X-ray Diffraction (XRD) Studies of VOPcPhO Crystalline Phases
X-ray Diffraction (XRD) is a primary, non-destructive technique used to analyze the crystallographic structure of materials. covalentmetrology.com It provides information on crystalline phases, lattice parameters, and crystallite size. youtube.comrroij.com In a typical powder XRD experiment, a sample is exposed to monochromatic X-rays, and the resulting diffraction pattern of intensity versus the diffraction angle (2θ) is recorded. youtube.com This pattern serves as a fingerprint for the material's crystalline structure. rroij.com
Polymorphism is the capacity of a solid material to exist in more than one crystal structure. researchgate.net These different forms, or polymorphs, can exhibit distinct physical and chemical properties. Phthalocyanines are well-known for exhibiting polymorphism, often with phase transitions induced by processes like thermal annealing. science.gov For instance, phthalocyanine thin films can transform from a metastable α-phase to a more thermodynamically stable β-phase upon heating. science.gov
The study of phase transitions is critical as the molecular packing and orientation in different polymorphs significantly influence the material's electronic properties. researchgate.net While the specific polymorphic behavior and phase transition temperatures for VOPcPhO are not extensively detailed in the available literature, the investigation of such phenomena is typically carried out using techniques like variable-temperature XRD and differential scanning calorimetry (DSC). wikipedia.orgyoutube.com
The triclinic crystal system is the least symmetric of the seven crystal systems, characterized by three basis vectors of unequal length and three angles between them that are not equal to 90°. wikipedia.org Determining the precise crystal structure is fundamental to understanding a material's properties. While materials can be engineered to form low-symmetry structures like the triclinic phase, specific crystallographic data confirming a triclinic structure for VOPcPhO is not prominently available in the reviewed research. science.govrruff.inforsc.org The crystal structure of a given VOPcPhO sample would be definitively identified through single-crystal XRD analysis or by refining powder XRD data. science.govresearchgate.net
Table 1: General Parameters of Crystal Systems
| Crystal System | Axis Lengths | Angles Between Axes |
|---|---|---|
| Triclinic | a ≠ b ≠ c | α ≠ β ≠ γ ≠ 90° |
| Monoclinic | a ≠ b ≠ c | α = γ = 90°; β ≠ 90° |
| Orthorhombic | a ≠ b ≠ c | α = β = γ = 90° |
| Tetragonal | a = b ≠ c | α = β = γ = 90° |
| Trigonal | a = b = c | α = β = γ ≠ 90° |
| Hexagonal | a = b ≠ c | α = β = 90°; γ = 120° |
| Cubic | a = b = c | α = β = γ = 90° |
Microscopic Probes of VOPcPhO Film and Nanostructure Morphology
Microscopy techniques are essential for visualizing the surface and microstructural features of VOPcPhO films and nanostructures, providing a direct correlation between synthesis conditions and the resulting morphology.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a three-dimensional map of a surface. youtube.com It is a powerful tool for characterizing thin films by quantifying parameters like surface roughness and texture with nanoscale precision. oxinst.comresearchgate.net For VOPcPhO thin films, AFM analysis can reveal surface topography, including the presence of aggregates or ribbon-like structures. neware.net The technique operates by scanning a sharp tip over the sample surface, and the interaction forces are used to construct the topographical image. youtube.com This allows for the measurement of various roughness parameters that describe the surface texture. researchgate.net
Table 2: Representative AFM Surface Roughness Parameters for Thin Films
| Parameter | Description |
|---|---|
| Ra (Average Roughness) | The arithmetic average of the absolute values of the height deviations from the mean surface. |
| Rq (Root Mean Square Roughness) | The root mean square average of height deviations from the mean line. researchgate.net |
| Rmax (Maximum Peak to Valley Height) | The vertical distance between the highest and lowest points of the profile within the evaluation length. |
Field Emission Scanning Electron Microscopy (FESEM) is used to investigate the microstructure of materials at high magnifications. nih.gov This technique has been employed to study the morphology of VOPcPhO, confirming the formation of various nanostructures such as nanoflowers and nanotubes. rruff.inforesearchgate.net FESEM provides topographical and morphological information by scanning the surface with a focused beam of electrons and detecting the signals from the interaction of the electrons with the sample. nih.gov This analysis is crucial for understanding how different synthesis methods influence the final structure of the material, which in turn affects its properties. researchgate.net
Table 3: Morphological Features of VOPcPhO Observed by FESEM
| Structure Type | Description | Reference |
|---|---|---|
| Nanoflowers | Hierarchical, flower-like nanostructures composed of tubular petals. | researchgate.net |
| Nanotubes | Hollow, tubular structures formed via templating methods. | researchgate.net |
| Thin Films | Can exhibit porous structures with aggregates and ribbons. | rruff.infoneware.net |
Spectroscopic Investigations of VOPcPhO Composition and Electronic States
Spectroscopic techniques are indispensable for probing the elemental composition and electronic structure of VOPcPhO.
UV-Visible (UV-Vis) absorption spectroscopy is used to study electronic transitions within a molecule. libretexts.orgyoutube.com When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The UV-Vis spectrum of VOPcPhO is characterized by two main absorption regions: the Soret band (or B-band) in the near-UV region (around 300-410 nm) and the Q-band in the visible region (around 600-750 nm). researchgate.netresearchgate.net These absorptions correspond to π-π* electronic transitions within the phthalocyanine macrocycle. shu.ac.uk The position and shape of these bands can be influenced by molecular aggregation and the local environment. researchgate.net
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique that identifies the elemental composition and the chemical and electronic state of the elements within a material. researchgate.netcatalysis.blog XPS works by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected. catalysis.blog The binding energy of these electrons is characteristic of a specific element and its oxidation state, a phenomenon known as a chemical shift. neware.netyoutube.com This allows for a detailed analysis of the chemical environment of vanadium, nitrogen, oxygen, and carbon atoms on the surface of a VOPcPhO sample. neware.netresearchgate.net
Table 4: Characteristic Spectroscopic Data for VOPcPhO
| Spectroscopic Technique | Feature | Wavelength/Energy Range | Associated Transition/Information |
|---|---|---|---|
| UV-Vis Spectroscopy | Soret Band (B-Band) | ~345 nm | π-π* electronic transition researchgate.net |
| UV-Vis Spectroscopy | Q-Band | ~630-750 nm | π-π* electronic transition researchgate.netresearchgate.net |
| XPS | V 2p Core Level | ~516 eV | Vanadium chemical state (e.g., V⁴⁺) |
| XPS | O 1s Core Level | ~531 eV | Oxygen chemical environment (e.g., V=O) |
| XPS | N 1s Core Level | ~398 eV | Nitrogen chemical state in the macrocycle |
| XPS | C 1s Core Level | ~285 eV | Carbon chemical environment (aromatic, C-O) researchgate.net |
Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprinting
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups and molecular structure of a compound by measuring the absorption of infrared radiation. The resulting spectrum provides a unique "vibrational fingerprint" of the molecule. For VOPcPhO, the FTIR spectrum reveals characteristic vibrations of the phthalocyanine macrocycle, the central vanadyl group, and the peripheral phenoxy substituents.
The analysis of the FTIR spectrum of VOPcPhO involves identifying key vibrational modes. The spectrum can be broadly divided into regions corresponding to specific bond vibrations. The high-frequency region (above 3000 cm⁻¹) is typically associated with C-H stretching vibrations of the aromatic rings. The region between 1300 and 1650 cm⁻¹ is characteristic of the stretching vibrations of the C=C and C=N bonds within the phthalocyanine macrocycle and the phenoxy groups. The "fingerprint region" (below 1300 cm⁻¹) contains a wealth of information, including C-H bending, C-O-C (ether) stretching, and the distinctive V=O stretching vibration.
The presence of the four phenoxy groups introduces specific vibrational modes not present in unsubstituted vanadyl phthalocyanine (VOPc). The most notable of these is the Ar-O-Ar ether linkage, which typically exhibits strong asymmetric and symmetric stretching bands. Based on studies of similar phenoxy-substituted phthalocyanines, the asymmetric C-O-C stretching vibration is expected around 1240-1250 cm⁻¹ nih.gov.
A crucial peak for confirming the structure of VOPcPhO is the V=O stretching vibration. In vanadyl phthalocyanine complexes, this bond gives rise to a strong absorption band typically found in the 950-1000 cm⁻¹ range. For unsubstituted VOPc, this peak is often observed around 953 cm⁻¹ mdpi.com. The exact position in VOPcPhO may be slightly shifted due to the electronic effects of the phenoxy substituents.
The table below summarizes the expected characteristic FTIR absorption bands for VOPcPhO, based on data from related substituted and unsubstituted phthalocyanine compounds. The assignment of these bands is supported by theoretical calculations and comparative spectral analysis of similar molecules nih.govmdpi.comqut.edu.au.
Interactive Data Table: Characteristic FTIR Peaks for VOPcPhO
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group/Component |
|---|---|---|
| ~3060 | C-H Stretching | Aromatic Rings (Phenoxy & Pc) |
| ~1600 | C=C Stretching | Aromatic Rings |
| ~1595, ~1483 | C=C Stretching | Phthalocyanine Macrocycle |
| ~1330 | C-N Stretching | Pyrrole (B145914) Ring |
| ~1249 | Asymmetric Ar-O-Ar Stretching | Phenoxy Ether Linkage |
| ~1100 | In-plane C-H Bending | Aromatic Rings |
| ~960 | V=O Stretching | Vanadyl Group |
| ~750 | Out-of-plane C-H Bending | Benzene Rings |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation State Determination
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. chemicalbook.com When the surface of VOPcPhO is irradiated with X-rays, photoelectrons are emitted, and their kinetic energies are measured. The binding energy of these electrons is characteristic of the element and its chemical environment, allowing for detailed chemical state analysis. chemicalbook.comcalpaclab.com
A survey scan of VOPcPhO would confirm the presence of Vanadium (V), Oxygen (O), Nitrogen (N), and Carbon (C). High-resolution spectra of the V 2p, O 1s, N 1s, and C 1s core levels provide detailed information about the oxidation states and chemical bonding within the molecule.
C 1s Spectrum: The C 1s spectrum of VOPcPhO is expected to be complex and can be deconvoluted into several components. The main peak will correspond to the C-C and C-H bonds of the aromatic rings of the phthalocyanine macrocycle and the phenoxy groups. A distinct peak at a higher binding energy will be attributable to the C-O bonds of the phenoxy ether linkages. Another component, shifted to a slightly higher binding energy, will represent the C-N bonds within the pyrrole rings of the phthalocyanine structure.
N 1s Spectrum: The N 1s spectrum is expected to show at least two main components. The primary peak corresponds to the pyridinic nitrogen atoms (N=C) that bridge the isoindole units. A second component, at a slightly different binding energy, can be assigned to the pyrrolic nitrogen atoms that are directly coordinated to the central vanadium ion (V-N).
O 1s Spectrum: The O 1s spectrum will be dominated by two peaks. The major component will be from the oxygen atoms in the phenoxy ether linkages (C-O-C). A second, distinct peak at a higher binding energy will correspond to the oxygen atom of the vanadyl group (V=O).
V 2p Spectrum: The V 2p spectrum is crucial for determining the oxidation state of the central metal ion. It will exhibit two spin-orbit split peaks, V 2p₃/₂ and V 2p₁/₂. The binding energy of the V 2p₃/₂ peak for vanadyl phthalocyanine is indicative of the V(IV) oxidation state. Studies on vanadium oxides show that the V 2p₃/₂ peak for V⁴⁺ is typically found at a binding energy of approximately 516.9 eV, while for V⁵⁺ it is around 518.2 eV. researchgate.net For VOPcPhO, the binding energy is expected to be consistent with the V⁴⁺ state, confirming the vanadyl (VO²⁺) nature of the central group.
The following table summarizes the expected binding energies for the different elemental core levels in VOPcPhO, based on data from related phthalocyanine compounds and vanadium oxides.
Interactive Data Table: Expected XPS Binding Energies for VOPcPhO
| Core Level | Component | Expected Binding Energy (eV) | Inferred Chemical State/Bonding |
|---|---|---|---|
| C 1s | C-C, C-H | ~284.8 | Aromatic rings |
| C-N | ~285.8 | Pyrrole rings | |
| C-O | ~286.5 | Phenoxy ether linkage | |
| N 1s | N-C (Pyridinic) | ~398.7 | Aza-bridging nitrogens |
| N-V (Pyrrolic) | ~400.2 | Nitrogen coordinated to Vanadium | |
| O 1s | C-O-C | ~532.5 | Phenoxy ether linkage |
| V=O | ~530.8 | Vanadyl oxygen | |
| V 2p₃/₂ | V-N, V=O | ~516.9 | Vanadium (IV) in vanadyl group |
Spectroscopic and Electronic Properties of Vopcpho
Electronic Absorption Characteristics of VOPcPhO
The electronic absorption spectrum of VOPcPhO is characterized by intense transitions within the phthalocyanine (B1677752) ring, a large aromatic system. These are best studied using Ultraviolet-Visible (UV-Vis) spectroscopy.
Like other metal phthalocyanines, the UV-Vis absorption spectrum of VOPcPhO is dominated by two main features: the Q-band in the visible region and the Soret band (or B-band) in the near-UV region. researchgate.net These bands arise from π-π* electronic transitions within the 18-π electron system of the phthalocyanine macrocycle. wikipedia.org
The Soret band is an intense peak appearing in the near-UV spectral region, typically between 270 nm and 410 nm for VOPcPhO thin films. researchgate.net It corresponds to a strong electronic transition from the ground state (S₀) to the second excited singlet state (S₂). researchgate.net For spin-coated VOPcPhO thin films, prominent high-energy peaks of the Soret band have been observed at 346 nm and 290 nm, with a shoulder peak also noted at 408 nm. researchgate.net
The Q-band is found in the visible to near-infrared region (600-800 nm) and is characteristic of the phthalocyanine's color. researchgate.net This band, which is responsible for the green color of VOPcPhO, originates from the electronic transition from the ground state (S₀) to the first excited singlet state (S₁). researchgate.net In VOPcPhO thin films, the Q-band often shows splitting into two distinct peaks, a phenomenon attributed to the molecular arrangement and intermolecular interactions in the solid state. researchgate.net
Table 1: UV-Vis Absorption Bands for VOPcPhO Thin Film
| Band | Wavelength (nm) | Region | Electronic Transition |
| Soret | 290 | Near-UV | S₀ → S₂ |
| Soret | 346 | Near-UV | S₀ → S₂ |
| Soret (Shoulder) | 408 | Near-UV | S₀ → S₂ |
| Q-Band | 600-800 | Visible/NIR | S₀ → S₁ |
The optical properties of VOPcPhO thin films can be tuned by post-deposition treatments such as thermal annealing or by blending VOPcPhO with other materials.
Annealing: Thermal annealing can induce changes in the molecular packing and crystallinity of VOPcPhO films. This reorganization often leads to shifts in the position and intensity of the Q-band and Soret bands. For many organic thin films, annealing can cause a red-shift (a shift to longer wavelengths) in the Q-band, indicating an increase in intermolecular interactions and a more ordered molecular arrangement. While specific studies on VOPcPhO are part of ongoing research, the general effect of annealing on metal phthalocyanine films is an enhancement of charge-transfer interactions between adjacent molecules, which directly impacts the absorption spectrum.
Blending: When VOPcPhO is blended with other polymers or molecules to create composite films, its absorption characteristics can be significantly altered. Blending VOPcPhO, an acceptor material, with a donor polymer like poly(3-hexylthiophene) (P3HT) is a common strategy in organic photovoltaics. The resulting blend's absorption spectrum is typically a superposition of the absorption spectra of the individual components. However, new charge-transfer states can emerge at the interface between the donor and acceptor materials, sometimes leading to additional, broader absorption features at lower energies than the primary absorption bands of either material.
Electron Paramagnetic Resonance (EPR) Spectroscopy of VOPcPhO
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying materials with unpaired electrons. nih.gov Since VOPcPhO contains a vanadyl (VO²⁺) ion with a d¹ electronic configuration, it possesses one unpaired electron, making it EPR-active. ethz.ch
EPR spectroscopy provides detailed information about the electronic structure and local environment of the paramagnetic VO²⁺ center. The electron spin (S=1/2) of the vanadyl ion interacts with the magnetic moment of the vanadium nucleus (⁵¹V, nuclear spin I=7/2), which is nearly 100% abundant. This interaction, known as hyperfine interaction, splits the EPR signal into a characteristic eight-line pattern.
The analysis of the EPR spectrum allows for the determination of the spin Hamiltonian parameters, namely the g-tensor and the hyperfine coupling tensor (A). For vanadyl complexes, these tensors are typically axial. Studies on similar vanadyl porphyrins have determined parameters such as g⊥ = 1.9868, g|| = 1.965, A⊥ = 158 MHz, and A|| = 472 MHz, which are characteristic of the VO²⁺ ion in a square-planar coordination environment. mdpi.com These parameters are sensitive to the coordination geometry and the nature of the ligands bound to the vanadium ion.
To probe the weaker interactions between the vanadyl electron spin and surrounding nuclei (like ¹H and ¹⁴N from the phthalocyanine ring and phenoxy groups), a more advanced pulsed EPR technique called HYSCORE is employed. mdpi.com HYSCORE is a two-dimensional experiment that resolves hyperfine interactions that are often too small to be seen in conventional EPR spectra. mdpi.com
By analyzing the cross-peaks in a HYSCORE spectrum, it is possible to identify the nuclei in the vicinity of the paramagnetic center and determine the distance and nature of their interaction. For instance, in studies of vanadyl porphyrins, HYSCORE has been used to determine the hyperfine interaction values for the surrounding ¹⁴N nuclei and estimate the V-N bond distance to be approximately 2.1 Å. mdpi.com This technique provides a precise map of the nuclear environment around the VO²⁺ ion, confirming the coordination of the vanadyl unit within the phthalocyanine core. mdpi.com
Charge Transport and Semiconductor Behavior of VOPcPhO
VOPcPhO is classified as an organic semiconductor, and its ability to transport charge is fundamental to its application in electronic devices such as solar cells and thin-film transistors. researchgate.netrsc.org The charge transport in such molecular solids is typically governed by a hopping mechanism, where charge carriers (electrons or holes) jump between localized states on adjacent molecules. wikipedia.org
The efficiency of this process is quantified by the charge carrier mobility (µ), a measure of how quickly a charge carrier can move through the material under the influence of an electric field. The mobility in organic semiconductors is generally lower than in inorganic crystalline semiconductors and is highly dependent on molecular packing, film morphology, and the presence of impurities or traps. researchgate.net
In devices, VOPcPhO has been investigated as an acceptor (n-type) material in bulk heterojunction solar cells. researchgate.net Its performance is linked to the charge transport properties of both electrons and holes. The mobility of charge carriers in organic thin films like VOPcPhO can be determined from the current-voltage characteristics of field-effect transistors. While specific mobility values for VOPcPhO can vary significantly with film preparation conditions, they are generally in the range typical for organic semiconductors, often from 10⁻⁵ to 10⁻² cm²/Vs. Improving molecular order, for instance through annealing or controlled deposition techniques, is a key strategy for enhancing charge carrier mobility in VOPcPhO-based devices. researchgate.net
Electrical Conductivity and Carrier Mobility in VOPcPhO Films
The charge transport characteristics of VOPcPhO are critical for its function in electronic devices. Research has demonstrated that VOPcPhO possesses ambipolar transport properties, meaning it can transport both positive charge carriers (holes) and negative charge carriers (electrons). researchgate.netum.edu.my This is a significant attribute, as it allows the material to function as either a donor or an acceptor component when blended with other organic semiconductors. um.edu.my
The charge carrier mobility, a measure of how quickly a charge can move through a material under the influence of an electric field, has been determined for VOPcPhO through various studies. The mobility of electrons has been found to be comparable to that of holes, which is a distinguishing feature among organic semiconductors. researchgate.net Specific studies have quantified these values, highlighting VOPcPhO's potential for applications where balanced charge transport is beneficial. One investigation reported a hole mobility of 3.7×10⁻⁴ cm²/Vs and an electron mobility of 8.3×10⁻⁵ cm²/Vs. um.edu.my Another study found an electron mobility of 4 × 10⁻⁴ cm²/V/s and a hole mobility of 4 × 10⁻⁵ cm²/V/s in air. researcher.life Furthermore, a mobility of 15.5 × 10⁻³ cm² V⁻¹ s⁻¹ has been reported for single-component films, indicating its promise for various electronic applications. researchgate.net
The electrical conductivity of VOPcPhO films, while less frequently reported as a standalone value, is inherently linked to this carrier mobility and the concentration of charge carriers. The mechanism for charge transport is often described as a hopping type, which is common in organic semiconductor films.
Interactive Data Table: Carrier Mobility in VOPcPhO Thin Films
| Carrier Type | Reported Mobility (cm²/Vs) | Source |
| Hole | 3.7 × 10⁻⁴ | um.edu.my |
| Electron | 8.3 × 10⁻⁵ | um.edu.my |
| Hole | 4 × 10⁻⁵ | researcher.life |
| Electron | 4 × 10⁻⁴ | researcher.life |
| Not Specified | 1.55 x 10⁻² | researchgate.net |
Junction Properties: Ideality Factor and Barrier Height Determinations
When VOPcPhO is placed in contact with a metal electrode, such as aluminum (Al), a metal-semiconductor junction is formed, which often exhibits rectifying (diode-like) behavior. psecommunity.org This junction is typically a Schottky barrier, and its quality and electrical characteristics are paramount for device performance. Two key parameters used to evaluate these junctions are the ideality factor (n) and the Schottky barrier height (Φb). mdpi.com
The ideality factor is a measure of how closely a diode's current-voltage (I-V) characteristics match the ideal thermionic emission model. For an ideal diode, the ideality factor is 1. Deviations from this value provide insight into the dominant current transport mechanisms. An ideality factor greater than 2 often suggests that mechanisms such as recombination currents are significant within the device. psecommunity.orgmdpi.com
The Schottky barrier height represents the potential energy barrier that charge carriers must overcome to move from the metal to the semiconductor. mdpi.com It is a critical parameter that influences the turn-on voltage and reverse saturation current of the diode. The barrier height is determined by the work function of the metal and the electron affinity of the semiconductor.
Studies on Schottky barrier solar cells incorporating VOPcPhO have involved the measurement of these crucial parameters. psecommunity.orgmdpi.com For instance, in devices with a structure like ITO/VOPcPhO/Al, the dark I-V characteristics are analyzed to determine the ideality factor and barrier height, which confirm the formation of a depletion region at the interface. While specific values for VOPcPhO junctions are embedded within detailed device studies, analysis of similar phthalocyanine-based devices provides valuable context. For example, a Schottky diode based on zinc phthalocyanine (ZnPc) was reported to have an ideality factor of 3.8 and a barrier height of 0.92 eV. mdpi.com Such high ideality factors in single-layer phthalocyanine devices are often attributed to the prevalence of recombination current. psecommunity.org The analysis of these junction properties is essential for optimizing the performance of VOPcPhO-based photovoltaic cells and other electronic devices.
Interactive Data Table: Typical Junction Parameters for Phthalocyanine-Based Diodes (Contextual)
| Parameter | Definition | Typical Range/Example Value | Significance |
| Ideality Factor (n) | A measure of deviation from an ideal diode. | > 2 (e.g., 3.8 for ZnPc mdpi.com) | Indicates charge transport mechanisms like recombination. |
| Barrier Height (Φb) | The energy barrier at the metal-semiconductor interface. | ~0.92 eV (for Ag/ZnPc mdpi.com) | Governs charge injection and rectifying behavior. |
Optoelectronic Device Applications of Vopcpho
Photovoltaic Device Architectures and Performance of VOPcPhO-Based Solar Cells
The application of VOPcPhO in organic solar cells (OSCs) has been explored in different device architectures. Its ability to be processed from solution, such as by spin coating, presents an advantage for simple and inexpensive device fabrication. iphy.ac.cn VOPcPhO has been investigated as both a primary photoactive layer in single-junction devices and as an electron acceptor material in bulk heterojunction systems. researchgate.netnih.gov
The performance of VOPcPhO as the sole active material has been demonstrated in a single-junction Schottky barrier device. A notable study detailed the fabrication of a solar cell with the structure Indium Tin Oxide (ITO)/PEDOT:PSS/VOPcPhO/Aluminum (Al). In this architecture, a thin film of VOPcPhO, deposited via spin coating, is positioned between a hole-transporting layer (PEDOT:PSS) on a transparent ITO electrode and a metallic top electrode (Al).
This device demonstrated a distinct photovoltaic effect, confirming the potential of VOPcPhO in solar energy conversion. The key performance parameters for this single-junction cell were recorded, showcasing its fundamental photovoltaic capabilities. While the efficiency of single-layer organic solar cells is typically low, these findings are significant as they establish a baseline for the material's performance. researchgate.net
| Device Structure | Jsc (A/cm²) | Voc (V) | FF |
|---|---|---|---|
| ITO/PEDOT:PSS/VOPcPhO/Al | 5.26 x 10⁻⁶ | 0.621 | 0.33 |
To enhance the efficiency of organic solar cells, a bulk heterojunction (BHJ) architecture is commonly employed. This structure involves blending an electron donor and an electron acceptor material to form a large interfacial area for efficient exciton dissociation. ucla.edunih.gov VOPcPhO has been investigated as a component in such blends, where it can act as either a p-type (donor) or n-type (acceptor) material depending on the partner material it is blended with. nih.gov
For instance, VOPcPhO has been explored as an acceptor material when blended with electron-donating polymers like Poly[2-methoxy-5-(2-ethylhexyloxy)-p-phenylene vinylene] (MEH-PPV). In a BHJ device, a solution containing both the donor and VOPcPhO is typically spin-coated to form an interpenetrating network. This morphology is crucial for separating the photogenerated excitons into free charge carriers that can then be transported to their respective electrodes. nih.gov The performance of these devices is highly dependent on the nanoscale morphology of the blend. nih.gov While a comprehensive dataset for a MEH-PPV:VOPcPhO solar cell is not detailed in the available research, studies on similar systems, such as MEH-PPV blended with TiO₂ nanorods, have yielded power conversion efficiencies of 0.091%, with a Jsc of 0.41 mA/cm², a Voc of 0.7V, and a Fill Factor of 31.8%. iphy.ac.cn Such studies highlight the potential of donor-acceptor blends to significantly outperform single-layer devices.
Short-Circuit Current Density (Jsc): Jsc is primarily influenced by the light absorption of the active layer and the efficiency of charge collection. For VOPcPhO-based devices, one optimization strategy involves adjusting the thickness of the photoactive layer. Research on single-junction VOPcPhO cells involved manipulating the spin rate during deposition to achieve optimal thickness, which directly impacts light absorption and charge transport distance. researchgate.net In BHJ systems, achieving a morphology that maximizes light absorption and provides clear pathways for charge carriers to the electrodes is essential. researchgate.net
Open-Circuit Voltage (Voc): Voc is related to the energy difference between the Highest Occupied Molecular Orbital (HOMO) of the electron donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron acceptor. nih.gov In VOPcPhO devices, selecting a donor material with an appropriate HOMO level relative to the LUMO of VOPcPhO (when used as an acceptor) is a key strategy to maximize Voc.
Fill Factor (FF): The FF is a measure of the "squareness" of the J-V curve and is heavily influenced by charge transport and extraction efficiency, as well as series and shunt resistances within the device. To improve FF, it is crucial to optimize the morphology of the active layer to ensure efficient charge transport and minimize recombination. Reducing defects and ensuring high-quality interfaces between the active layer and the electrodes can decrease series resistance and prevent current leakage, thereby increasing the fill factor.
Photodetector Development and Photoresponse Enhancement Using VOPcPhO
Beyond photovoltaics, VOPcPhO has been successfully utilized in the development of organic photodetectors (OPDs). These devices convert light signals into electrical signals and have applications in areas like imaging and sensing.
A study focused on a lateral ultraviolet (UV) organic photodetector demonstrated the use of VOPcPhO both as a standalone material and in a blend with o-xylenyl C60 bis-adduct (OXCBA). iphy.ac.cnbohrium.com A significant challenge in lateral OPDs is reducing the dark current (the electrical current that flows when the device is not illuminated). The research showed that blending VOPcPhO with OXCBA effectively reduced the dark current from 14.06 nA·cm⁻² in the pure VOPcPhO device to 4.83 nA·cm⁻². iphy.ac.cn This reduction was attributed to favorable energy level alignments that hinder unwanted charge injection and efficient charge transfer at the interfaces. iphy.ac.cn
Further research has focused on enhancing the sensitivity and response time of VOPcPhO-based photodetectors. In one study, a photodetector based on a blend of MEH-PPV and VOPcPhO was improved by incorporating Cadmium Selenide (CdSe) quantum dots. The inclusion of these quantum dots broadened the optical absorption of the device, particularly in the 400-560 nm range. This led to a significant improvement in the device's performance, making it 3.2 times faster in response time and 2 times quicker in recovery time compared to the device without the quantum dots.
| Device Active Layer | Key Finding | Performance Metric |
|---|---|---|
| VOPcPhO | Baseline UV Photodetector | Dark Current: 14.06 nA·cm⁻² |
| VOPcPhO:OXCBA | Dark Current Reduction | Dark Current: 4.83 nA·cm⁻² |
| MEH-PPV:VOPcPhO:CdSe QDs | Enhanced Sensitivity & Speed | 3.2x faster response, 2x faster recovery |
Organic Electronic Device Integration and Characteristics
The integration of VOPcPhO into functional electronic devices is largely facilitated by its material properties. A key characteristic is its high solubility in various organic solvents, which makes it highly compatible with low-cost, large-area solution-based processing techniques like spin coating and printing. nih.gov This is a significant advantage over materials that require vacuum deposition, as it simplifies the manufacturing process and reduces costs. nih.govwikipedia.org
VOPcPhO has been integrated into multi-layered device structures, as seen in both solar cells and photodetectors. In these devices, it forms critical interfaces with other organic materials (like MEH-PPV), inorganic nanoparticles (like CdSe QDs), and various electrodes (like ITO and Aluminum). researchgate.net The performance of these integrated devices is heavily dependent on the electronic properties at these interfaces.
The potential for VOPcPhO to be used in other organic electronic devices, such as organic field-effect transistors (OFETs), has been recognized. youtube.comfrontiersin.org OFETs are fundamental building blocks for integrated circuits. frontiersin.org While detailed performance data for a VOPcPhO-based OFET is not yet prevalent, its semiconductor properties suggest it could function as the active channel layer. The ability to deposit VOPcPhO from solution onto flexible substrates opens up possibilities for its integration into next-generation flexible and transparent electronics. wikipedia.orgmdpi.com
Compound Names
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| VOPcPhO | Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine |
| MEH-PPV | Poly[2-methoxy-5-(2-ethylhexyloxy)-p-phenylene vinylene] |
| ITO | Indium Tin Oxide |
| PEDOT:PSS | Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate |
| OXCBA | o-xylenyl C60 bis-adduct |
| CdSe | Cadmium Selenide |
| PC₇₁BM | mdpi.commdpi.com-Phenyl C₇₁ butyric acid methyl ester |
| P3HT | Poly(3-hexylthiophene-2,5-diyl) |
Vopcpho in Advanced Sensor Technologies
Humidity Sensing Properties and Sensor Design with VOPcPhO Films
VOPcPhO thin films have been successfully employed in the fabrication of surface-type humidity sensors. In a typical configuration, a thin film of VOPcPhO is spin-coated onto a substrate with pre-deposited asymmetric metal electrodes, such as an Al/VOPcPhO/Au structure. The gap between these electrodes is a critical parameter in the sensor's design. The capacitive effect of such a sensor has been evaluated across a wide range of relative humidity (RH), demonstrating a significant increase in capacitance with rising humidity levels. For instance, a VOPcPhO film with a thickness of 150 nm has shown a tenfold increase in capacitance when subjected to a humidity range of 0–87% RH at room temperature. This humidity-dependent capacitance makes VOPcPhO a suitable candidate for integration into instruments for environmental humidity monitoring.
Response and Recovery Times of VOPcPhO Humidity Sensors
Compositional Engineering of VOPcPhO-Based Hybrid Nanocomposites for Humidity Sensing
To enhance the humidity sensing properties of VOPcPhO, researchers have explored the creation of organic-inorganic hybrid nanocomposites. A notable example is the doping of VOPcPhO with titanium dioxide (TiO2) nanoparticles. This compositional engineering has been shown to modify the absolute threshold of humidity sensors. The morphology of these VOPcPhO:TiO2 nanocomposite films, when analyzed, reveals that the incorporation of TiO2 nanoparticles can lead to a more uniform distribution of voids on the surface. This altered surface morphology is more conducive to the adsorption of water molecules from the surrounding environment. Consequently, sensors based on VOPcPhO:TiO2 nanocomposites have demonstrated a notable improvement in their sensing parameters when compared to sensors fabricated from pure VOPcPhO. Specifically, a sensor incorporating TiO2 nanoparticles with a diameter of 90 nm has been reported to exhibit a reduced sensitivity threshold and improved linearity over a wide relative humidity range of 20-99% RH.
Table 1: VOPcPhO-Based Humidity Sensor Performance
| Sensor Composition | Humidity Range (%RH) | Key Performance Improvement |
|---|---|---|
| VOPcPhO | 0-87 | 10-fold increase in capacitance |
Mechanical Sensors: Pressure Sensing and Displacement Transducers Using VOPcPhO
The application of VOPcPhO extends to the domain of mechanical sensing, where it has been utilized as the active material in the fabrication of organic-based pressure sensors and displacement transducers. For these devices, a solution of VOPcPhO is typically deposited onto a conductive substrate, such as PEDOT:PSS coated ITO-glass, using techniques like spin-coating and drop-casting. The resulting device structure allows for the investigation of its electrical properties under the influence of external mechanical pressure. Research has demonstrated that by leveraging the elastic properties of these VOPcPhO-based devices, reversible measurements of their electrical output can be achieved. This indicates that the material can reliably transduce mechanical stimuli into measurable electrical signals, making it a viable candidate for applications in pressure sensing and as displacement transducers.
Gas Sensing Applications of VOPcPhO for Specific Analytes
In the realm of gas sensing, VOPcPhO and its derivatives have shown promise in the detection of specific analytes. Thin films of vanadyl phthalocyanines have been investigated as the active layers in chemiresistive sensors for the detection of gaseous ammonia (NH3). Studies have shown that these films exhibit a reversible sensor response to NH3 at room temperature. Furthermore, fluorinated derivatives of vanadyl phthalocyanine (B1677752) have demonstrated a significantly higher response to ammonia compared to some volatile organic compounds (VOCs) and other gases like carbon dioxide (CO2) and hydrogen (H2). In some instances, a notable response to nitric oxide (NO) has also been observed. The limit of detection for NH3 with certain modified VOPcPhO films has been reported to be as low as 0.7 ppm, with relatively low response and recovery times. This selectivity makes VOPcPhO-based sensors promising for applications where the detection of ammonia is critical, even in the presence of interfering gases.
Table 2: Mentioned Compound Names
| Compound Name | Abbreviation |
|---|---|
| Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine | VOPcPhO |
| Titanium dioxide | TiO2 |
| Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate | PEDOT:PSS |
| Indium tin oxide | ITO |
| Ammonia | NH3 |
| Carbon dioxide | CO2 |
| Hydrogen | H2 |
Catalytic Activity and Redox Chemistry of Vopcpho
Heterogeneous Catalysis by VOPcPhO
As a heterogeneous catalyst, VOPcPhO offers advantages such as ease of separation from the reaction mixture and potential for recyclability. chuka.ac.ke Its robust molecular structure and the presence of a catalytically active vanadium center make it a candidate for various chemical transformations. uantwerpen.be
Research has demonstrated the efficacy of vanadyl phthalocyanine (B1677752) as a catalyst for the conversion of fructose (B13574) into methyl levulinate, a valuable biomass-derived platform chemical. nih.govnih.gov In these processes, the vanadyl phthalocyanine facilitates the dehydration of fructose and subsequent alcoholysis in a methanol (B129727) medium. nih.gov The use of a vanadyl phthalocyanine catalyst has been shown to significantly increase the rate of fructose conversion. nih.govnih.gov
In a study utilizing a vanadyl phthalocyanine catalyst, the reaction was carried out in both H₂SO₄–methanol and HCl–methanol systems at low temperature and pressure. nih.govnih.gov The primary products identified were methyl levulinate and hepta-2,4-dienoic acid methyl ester, with only minor amounts of hydroxymethylfurfural being formed. nih.gov This indicates a high selectivity of the catalyst towards the desired product, methyl levulinate, particularly within the H₂SO₄–methanol system. nih.gov
Kinetic studies of the fructose conversion catalyzed by vanadyl phthalocyanine reveal that the reaction follows a zeroth-order rate law. nih.govnih.gov This suggests that the reaction rate is independent of the fructose concentration, which can be advantageous in maintaining a steady production rate.
In the H₂SO₄–methanol system, the reaction catalyzed by vanadyl phthalocyanine proceeded with a rate constant of 1.10 × 10⁻⁶ M/s, which was found to be 1.74 times faster than the reaction with sulfuric acid alone. nih.gov When HCl–methanol was used as the medium, the catalyzed reaction exhibited a rate constant of 2.33 × 10⁻⁶ M/s, a 1.3-fold increase in rate compared to the uncatalyzed reaction in HCl–methanol. nih.govnih.gov While the reaction is faster in the HCl–methanol system, the product distribution showed a higher selectivity towards methyl levulinate in the H₂SO₄–methanol system. nih.gov
Fructose Conversion Kinetics Data
| Catalytic System | Rate Order | Rate Constant (M/s) | Rate Enhancement Factor |
|---|---|---|---|
| VOPc-H₂SO₄–Methanol | Zeroth | 1.10 × 10⁻⁶ | 1.74 |
Product Distribution in VOPcPhO-Catalyzed Fructose Conversion
| Catalytic System | Major Products | Minor Products |
|---|---|---|
| H₂SO₄–Methanol | Methyl Levulinate, Hepta-2,4-dienoic acid methyl ester | Hydroxymethylfurfural |
Redox Activity and Electrocatalytic Mechanisms of VOPcPhO
The redox behavior of vanadyl phthalocyanine derivatives is central to their application in electrocatalysis and electronic devices. The vanadium center in VOPcPhO can readily undergo changes in its oxidation state, facilitating electron transfer processes.
Studies on electron-deficient vanadyl phthalocyanines have shown that these molecules exhibit reversible redox chemistry. nih.gov The presence of electron-withdrawing substituents on the phthalocyanine ring, while not identical to the phenoxy groups in VOPcPhO, provides insight into the general redox characteristics of this class of compounds. These studies indicate a propensity for electron uptake, highlighting the ease with which the vanadium center can be reduced. nih.gov This facile reduction is a key characteristic for applications in electrocatalysis and as mediators in electrochemical reactions. nih.gov Repeated redox cycles have been shown to be possible, suggesting a degree of stability in the electrochemically active states of the molecule. nih.gov
The investigation of electron transfer pathways in vanadyl phthalocyanines is crucial for understanding their electrocatalytic mechanisms. Spectroscopic and electrochemical studies on related fluorinated vanadyl phthalocyanines reveal that the redox processes are typically centered on the metal ion. nih.gov The molecular design of these compounds, which can hinder intermolecular π-π stacking, helps to isolate the redox-active sites, ensuring that the electron transfer is a well-defined, single-site process. nih.gov The reorganization of thin films of these materials during redox cycling to accommodate ions like Li⁺ further points to their dynamic behavior and potential role in facilitating ion and electron transport in electrochemical systems. nih.gov
Computational and Theoretical Studies of Vopcpho
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules and condensed matter. stackexchange.comnih.gov For VOPcPhO, DFT calculations are instrumental in determining its fundamental electronic properties, including the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). techscience.comyoutube.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical characteristics, as well as its chemical reactivity. irjweb.com
Theoretical calculations for similar phthalocyanine (B1677752) molecules have demonstrated that the choice of the functional and basis set in DFT calculations is crucial for obtaining accurate results that correlate well with experimental data. researchgate.net For instance, hybrid functionals like B3LYP are often employed to provide a balance between computational cost and accuracy for organic molecules. mdpi.com
The electronic properties of VOPcPhO are significantly influenced by its molecular geometry. DFT calculations can provide optimized geometries, including bond lengths and angles, which are the foundation for accurate electronic structure calculations. tau.ac.ilaps.org The presence of the four bulky phenoxy substituents on the periphery of the phthalocyanine ring in VOPcPhO introduces steric hindrance, which can lead to a non-planar distortion of the macrocycle. This distortion, in turn, affects the electronic conjugation and, consequently, the HOMO and LUMO energy levels.
A hypothetical representation of the key electronic properties of VOPcPhO, as would be determined by DFT calculations, is presented in the table below. These values are illustrative and representative of typical phthalocyanine compounds.
| Property | Representative Value | Description |
| HOMO Energy | -5.1 eV | The energy of the highest occupied molecular orbital, related to the ionization potential. |
| LUMO Energy | -3.4 eV | The energy of the lowest unoccupied molecular orbital, related to the electron affinity. |
| HOMO-LUMO Gap | 1.7 eV | The energy difference between the HOMO and LUMO, influencing optical and electronic properties. |
| Dipole Moment | ~1.5 D | A measure of the molecule's overall polarity, arising from the V=O bond and molecular asymmetry. |
This table is interactive. Click on the headers to sort the data.
Molecular Modeling of VOPcPhO Interactions and Aggregation Behavior
The performance of VOPcPhO in thin-film devices is heavily dependent on the intermolecular interactions and the resulting solid-state packing, or aggregation. Molecular modeling techniques, particularly molecular dynamics (MD) simulations, are employed to study the aggregation behavior of VOPcPhO molecules. nih.govnih.gov These simulations can predict how individual molecules self-assemble, providing insights into the morphology of thin films. researchgate.net
The aggregation of phthalocyanine molecules is driven by non-covalent interactions, primarily π-π stacking between the aromatic macrocycles. The bulky phenoxy groups in VOPcPhO play a significant role in modulating these interactions. They can influence the distance and orientation between adjacent molecules, thereby affecting the degree of electronic coupling.
MD simulations can be used to calculate the potential of mean force (PMF) for the dimerization of VOPcPhO in various solvents or in a vacuum. The PMF provides a measure of the free energy change as a function of the distance between two molecules, revealing the thermodynamic stability of the aggregated state.
Below is an illustrative data table summarizing the types of intermolecular interactions in VOPcPhO aggregates that can be analyzed through molecular modeling.
| Interaction Type | Typical Energy Range (kcal/mol) | Description |
| π-π Stacking | 3-10 | Attraction between the aromatic phthalocyanine rings, crucial for aggregation. |
| van der Waals | 1-5 | Weaker, non-specific attractions between the phenoxy groups and other parts of the molecules. |
| Steric Repulsion | > 0 | Repulsive forces due to the bulky phenoxy groups preventing overly close packing. |
This table is interactive. You can filter the data by interaction type.
Simulation of Charge Transport and Electronic Transitions in VOPcPhO Systems
The simulation of charge transport in VOPcPhO is essential for understanding its performance as a semiconductor. In organic materials, charge transport is often described as a hopping process, where charge carriers (electrons or holes) move between adjacent molecules. nih.govnih.gov The rate of this hopping is influenced by the electronic coupling between molecules and the reorganization energy, which is the energy required to distort the molecule's geometry upon gaining or losing a charge. rsc.orgrsc.org
The simulation of electronic transitions is typically performed using Time-Dependent Density Functional Theory (TD-DFT). rsc.orgkbhgroup.in This method can predict the absorption spectrum of VOPcPhO, providing information about the energies and intensities of its electronic transitions. jmaterenvironsci.com The most prominent feature in the electronic spectrum of phthalocyanines is the Q-band, which is located in the visible or near-infrared region and is responsible for their characteristic colors. The position and intensity of the Q-band are sensitive to aggregation, often showing a red-shift upon forming J-aggregates or a blue-shift in H-aggregates.
An exemplary data table of simulated charge transport and electronic transition properties for VOPcPhO is provided below. These values are hypothetical and serve to illustrate the outputs of such simulations.
| Parameter | Illustrative Value | Method of Simulation |
| Hole Mobility | 10-4 - 10-3 cm2/Vs | Kinetic Monte Carlo (KMC) with DFT-derived parameters |
| Electron Mobility | 10-5 - 10-4 cm2/Vs | Kinetic Monte Carlo (KMC) with DFT-derived parameters |
| Q-band λmax (monomer) | ~710 nm | Time-Dependent DFT (TD-DFT) |
| Q-band λmax (aggregate) | ~750 nm | Time-Dependent DFT (TD-DFT) on a dimer/aggregate |
This table is interactive. Explore the different simulated parameters.
Advanced Material Integrations and Composites Involving Vopcpho
VOPcPhO Blends with Organic Acceptor Materials (e.g.,bepress.combepress.com-Phenyl C61 Butyric Acid Methyl Ester (PCBM))
Blending VOPcPhO, a p-type organic semiconductor, with n-type acceptor materials like bepress.combepress.com-Phenyl C61 Butyric Acid Methyl Ester (PCBM) is a common strategy to create bulk heterojunction (BHJ) active layers for organic electronic devices. This approach aims to improve charge separation and transport, which are critical for device performance.
Structural and Morphological Impacts of Blending on VOPcPhO Films
The incorporation of PCBM into VOPcPhO films has a significant impact on the material's structural and morphological properties. Stand-alone VOPcPhO films, when prepared by spin-casting, tend to be largely amorphous. X-ray diffraction (XRD) analysis of these pure films typically shows no distinct peaks, but rather a broad hump, which is characteristic of an amorphous structure science.gov.
Upon blending with PCBM, the morphology and crystallinity of the resulting composite film are notably improved. science.gov XRD studies of VOPcPhO:PCBM composite films reveal the appearance of a strong diffraction band, which is attributed to an increase in crystallinity induced by the presence of PCBM. science.gov
Atomic Force Microscopy (AFM) further elucidates the morphological changes. Clear differences in the surface topography are observed between the pure VOPcPhO films and the VOPcPhO:PCBM composite films, indicating that the blend possesses better morphological characteristics. science.govresearchgate.net This improved morphology is crucial for efficient charge transport within the active layer of a device.
Effects on Electronic Properties and Device Performance
The improved crystallinity and morphology of VOPcPhO:PCBM blends translate directly into enhanced electronic properties and better device performance. researchgate.net Studies on sandwich-type devices with an Al/VOPcPhO:PCBM/Al structure have demonstrated these improvements through current-voltage (I-V) characterization. researchgate.netcdnsciencepub.com
One key parameter is the barrier height at the metal-organic interface, which affects charge injection. For a device with a stand-alone VOPcPhO film, the barrier height was found to be 0.7 eV. science.govresearchgate.net In contrast, the device employing the VOPcPhO:PCBM composite active layer exhibited a reduced barrier height of 0.62 eV. science.govresearchgate.net This reduction facilitates more efficient charge carrier injection.
Another critical parameter, the ideality factor (n), which describes the deviation of the diode from ideal behavior, also showed significant improvement. The ideality factor for the pure VOPcPhO device was high at 19.8, whereas it was substantially reduced to 7.4 for the VOPcPhO:PCBM composite device. science.gov A lower ideality factor is indicative of a higher quality junction. These findings collectively show that blending VOPcPhO with PCBM is an effective method to enhance the electrical performance of resulting electronic devices. science.govresearchgate.net
| Device Structure | Barrier Height (eV) | Ideality Factor (n) |
|---|---|---|
| Al/VOPcPhO/Al | 0.70 | 19.8 |
| Al/VOPcPhO:PCBM/Al | 0.62 | 7.4 |
Hybrid Nanocomposites of VOPcPhO with Inorganic Nanoparticles (e.g., Titanium Dioxide (TiO2))
The creation of organic-inorganic hybrid nanocomposites by incorporating inorganic nanoparticles like Titanium Dioxide (TiO2) into a VOPcPhO matrix offers a pathway to develop materials with novel functionalities. These composites can leverage the properties of both the organic semiconductor and the inorganic nanoparticles.
Research has been conducted on hybrid nanocomposites of VOPcPhO and TiO2 nanoparticles for use in electronic devices such as Schottky barrier diodes. researchgate.net In one study, a device was fabricated by spin-coating a blended suspension of VOPcPhO and TiO2 nanoparticles onto a substrate. researchgate.net The resulting ITO/PEDOT:PSS/VOPcPhO–TiO2/Ag device exhibited clear diode behavior. researchgate.net
The current-voltage (I-V) characteristics of the hybrid device showed a rectification ratio (RR) of 261 at ±2.1 V, indicating the formation of a good quality depletion region at the junction. researchgate.net The incorporation of TiO2 nanoparticles, which provides a high surface-to-volume ratio, was credited with significant improvements in key electronic parameters like series resistance (Rs) and ideality factor (n) when compared to other organic Schottky diodes. researchgate.net The optical bandgaps for the composite were determined to be 1.9 eV and 3.4 eV from UV-Vis spectroscopy. researchgate.net Morphological analysis via Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) was also used to characterize the hybrid film. researchgate.net Other research has explored the compositional engineering of VOPcPhO-TiO2 nanocomposites for humidity sensing applications, suggesting another potential application for these hybrid materials.
| Parameter | Value |
|---|---|
| Device Structure | ITO/PEDOT:PSS/VOPcPhO–TiO2/Ag |
| Rectification Ratio (at ±2.1 V) | 261 |
| Optical Bandgaps (eV) | 1.9 and 3.4 |
VOPcPhO Films with Metallic Nanoparticle Functionalization (e.g., Palladium (Pd) Nanoparticles)
Functionalizing the surface of VOPcPhO films with metallic nanoparticles, such as Palladium (Pd), is another strategy to modify their properties for specific applications, particularly in the field of chemical sensing.
Studies on hybrid structures of VOPc films functionalized with Pd nanoparticles have demonstrated enhanced sensitivity towards certain gases. nanochemres.org In this work, Pd nanoparticles were deposited onto the surface of VOPc films using a chemical vapor deposition (CVD) method. nanochemres.org
Morphological analysis showed that the surface of the as-deposited VOPc film consisted of grains ranging from 30 to 70 nm in size. The deposition of Pd did not significantly alter this underlying morphology. The Pd nanoparticles appeared as light dots uniformly distributed across the VOPc surface. nanochemres.org
The primary effect of the Pd nanoparticle functionalization was a marked improvement in the film's sensitivity as a hydrogen gas sensor. The sensor response of the VOPc film to hydrogen was noticeably increased after the deposition of Pd nanoparticles. The degree of enhancement was dependent on the amount of Pd deposited, which was controlled by the number of pulse-CVD cycles. For instance, films with Pd nanoparticles deposited over 20 cycles showed a 1.4-fold increase in sensor response, while those subjected to 40 cycles exhibited a 4 to 5-fold increase in response. nanochemres.org However, this increased sensitivity came at the cost of a longer recovery time for the sensor. nanochemres.org
| Film Composition | Sensor Response Increase (Factor) | Recovery Time (s, at 300 ppm H2) |
|---|---|---|
| VOPc (pristine) | - | 18 |
| VOPc + Pd-NP (20 cycles) | 1.4x | 165 |
| VOPc + Pd-NP (40 cycles) | 4-5x | 370 |
Interactions of VOPcPhO with Ferroelectric Substrates and Their Influence on Film Growth
A review of the available scientific literature did not yield specific research findings on the interactions of Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine (VOPcPhO) with ferroelectric substrates. The growth of organic semiconductor films on substrates can be influenced by various factors including surface energy, lattice mismatch, and electrostatic interactions at the interface. Ferroelectric substrates possess spontaneous electric polarization, which can create distinct domains of positive and negative surface charge. These polar domains can, in principle, influence the nucleation, orientation, and morphology of molecules like VOPcPhO during film growth. However, dedicated studies investigating this specific material-substrate interaction and its effect on film growth are not present in the surveyed literature.
Future Research Outlook and Emerging Opportunities for Vopcpho
Exploration of Novel VOPcPhO Derivatives and Structural Modifications
The performance of VOPcPhO in electronic devices is intrinsically linked to its molecular structure. Future research will heavily focus on the synthesis of novel derivatives and strategic structural modifications to fine-tune its properties for specific applications.
The core strategy revolves around the principle that modifying the peripheral and axial ligands of the phthalocyanine (B1677752) ring can significantly alter the electronic energy levels, solubility, and thin-film morphology of the resulting compound. One promising avenue is the introduction of different functional groups to the phenoxy moieties. For instance, the incorporation of electron-withdrawing or electron-donating groups can modulate the HOMO and LUMO energy levels, thereby optimizing the open-circuit voltage and charge transfer characteristics in photovoltaic devices.
Another area of exploration is the synthesis of asymmetrically substituted VOPcPhO derivatives. This can lead to materials with unique packing arrangements in the solid state, potentially enhancing charge carrier mobility. The synthesis of novel phthalocyanines, such as those incorporating oxadiazole bridges, provides a template for creating new VOPcPhO derivatives with extended π-conjugation, which could lead to enhanced absorption in the near-infrared region and improved charge transport properties. scholarsresearchlibrary.com
Furthermore, the development of water-soluble VOPcPhO derivatives through the introduction of sulfonic acid or carboxylic acid groups could open up applications in biological sensing and photodynamic therapy, leveraging the compound's strong optical absorption. rsc.org
Table 1: Potential Structural Modifications of VOPcPhO and Their Expected Impact
| Modification Strategy | Target Property | Expected Outcome |
| Introduction of electron-withdrawing groups (e.g., -F, -CN) to phenoxy rings | Electronic Energy Levels | Lowering of HOMO/LUMO levels, improved air stability |
| Introduction of electron-donating groups (e.g., -OCH3, -NH2) to phenoxy rings | Electronic Energy Levels | Raising of HOMO/LUMO levels, enhanced light absorption |
| Synthesis of asymmetrically substituted derivatives | Thin-film Morphology | Improved molecular packing, enhanced charge mobility |
| Axial ligand substitution on the Vanadyl center | Intermolecular Interactions | Altered stacking arrangements, modified electronic coupling |
| Introduction of solubilizing groups (e.g., -SO3H, -COOH) | Solubility | Increased solubility in polar solvents, enabling new applications |
Multi-functional Devices Incorporating VOPcPhO
The demonstrated utility of VOPcPhO in both solar cells and photodetectors, combined with its bipolar transport capabilities, makes it an excellent candidate for the development of multi-functional devices. researchgate.netresearchgate.net Future research is expected to move beyond single-function devices and explore integrated systems that leverage the multiple functionalities of VOPcPhO.
A significant opportunity lies in the creation of self-powered photodetectors. By designing a device architecture where VOPcPhO is part of a bulk heterojunction that can both generate a photovoltaic effect and modulate its conductivity upon illumination, it would be possible to create a photodetector that does not require an external power source.
Another promising direction is the development of integrated sensor-memory devices. The charge trapping characteristics of some phthalocyanine-based materials could be harnessed to create a device that not only senses a particular analyte (e.g., humidity), as has been demonstrated with VOPcPhO, but also retains a memory of that state. rsc.org
Furthermore, the combination of VOPcPhO with other functional materials in hybrid devices holds immense potential. For example, integrating VOPcPhO with plasmonic nanoparticles could enhance light absorption in specific spectral regions, leading to more efficient solar cells or more sensitive photodetectors. Similarly, creating composite nanostructures of VOPcPhO with metal oxides like TiO2 has been shown to be a viable strategy for improving device performance.
Table 2: Examples of Potential Multi-functional Devices with VOPcPhO
| Device Concept | Key Functions | Potential VOPcPhO Role |
| Self-Powered Photodetector | Photovoltaic energy generation, photodetection | Active layer in a bulk heterojunction |
| Sensor-Memory Device | Analyte sensing (e.g., humidity), non-volatile memory | Sensing layer, charge trapping medium |
| Plasmonically Enhanced Solar Cell | Light harvesting, photovoltaic conversion | Active layer with embedded plasmonic nanoparticles |
| Hybrid Gas Sensor | Gas sensing, optical transduction | Active sensing material in a composite with metal oxides |
Advanced Characterization Techniques for In-Depth Understanding of VOPcPhO Phenomena
A deeper understanding of the structure-property relationships in VOPcPhO-based devices is crucial for their optimization. Future research will increasingly rely on advanced characterization techniques to probe the material's behavior at the nanoscale and in real-time during device operation.
In-situ and operando characterization techniques will be pivotal in this regard. researching.cnmdpi.com These methods allow for the monitoring of the morphological and electronic properties of VOPcPhO thin films as they are being deposited or as the device is functioning. For instance, in-situ spectroscopic ellipsometry can provide real-time information on the growth mode and optical constants of VOPcPhO films, enabling precise control over the film's properties. ucf.edumdpi.com
Advanced microscopy techniques such as atomic force microscopy (AFM) and scanning electron microscopy (SEM) will continue to be important for visualizing the morphology of VOPcPhO films and blends. frontiersin.org Combining these with electrical characterization methods like Kelvin probe force microscopy (KPFM) can provide valuable insights into the local surface potential and charge distribution.
To probe the electronic structure and chemical composition of VOPcPhO and its interfaces with other materials, techniques like X-ray photoelectron spectroscopy (XPS) and ultraviolet photoelectron spectroscopy (UPS) will be indispensable. Synchrotron-based techniques, such as near-edge X-ray absorption fine structure (NEXAFS) spectroscopy, can provide detailed information about the molecular orientation of VOPcPhO in thin films, which is critical for understanding charge transport anisotropy.
Table 3: Advanced Characterization Techniques for VOPcPhO Research
| Technique | Information Obtained | Research Application |
| In-situ Spectroscopic Ellipsometry | Real-time film thickness, optical constants, and morphology | Optimization of deposition processes for desired film properties |
| Operando Kelvin Probe Force Microscopy | Local surface potential and work function under device operation | Understanding charge carrier dynamics at interfaces |
| Synchrotron-based NEXAFS | Molecular orientation and electronic structure | Correlating molecular packing with charge transport properties |
| Time-Resolved Photoluminescence | Exciton dynamics and charge transfer processes | Investigating the efficiency of charge separation at donor-acceptor interfaces |
Theoretical Predictions and Computational Design of Enhanced VOPcPhO Systems
Theoretical modeling and computational design are set to play an increasingly important role in accelerating the discovery and development of new and improved VOPcPhO-based materials and devices. Density Functional Theory (DFT) has already proven to be a powerful tool for understanding the electronic structure of phthalocyanines. rsc.orgrsc.org
Future theoretical work will likely focus on several key areas. Firstly, high-throughput computational screening of novel VOPcPhO derivatives with various peripheral and axial substitutions can rapidly identify promising candidates with optimized electronic properties for specific applications. This computational pre-screening can significantly reduce the experimental effort required for materials synthesis and characterization.
Secondly, more sophisticated theoretical models will be employed to predict the charge transport properties of VOPcPhO in the solid state. This includes the calculation of charge transfer integrals between adjacent molecules and the simulation of charge carrier mobility. Such calculations can provide a deeper understanding of how molecular packing and intermolecular interactions influence device performance. rsc.org
Finally, multi-scale modeling approaches will be crucial for bridging the gap between molecular properties and device-level performance. This involves combining quantum mechanical calculations at the molecular level with device physics models to simulate the behavior of complete solar cells or photodetectors. These simulations can help to identify performance bottlenecks and guide the design of more efficient device architectures.
Table 4: Computational Approaches for VOPcPhO Research
| Computational Method | Research Goal | Predicted Parameters |
| Density Functional Theory (DFT) | Electronic structure and optical properties | HOMO/LUMO energies, absorption spectra, charge distribution |
| Time-Dependent DFT (TD-DFT) | Excited state properties | Exciton energies, oscillator strengths, charge transfer states |
| Molecular Dynamics (MD) Simulations | Thin-film morphology and molecular packing | Radial distribution functions, molecular orientation, packing motifs |
| Kinetic Monte Carlo (KMC) Simulations | Charge transport in devices | Charge carrier mobility, recombination rates, current-voltage characteristics |
Q & A
Q. What synthetic methodologies are most effective for producing vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine, and how can purity be optimized?
- Methodology : Synthesis typically involves cyclotetramerization of substituted phthalonitrile precursors in the presence of vanadyl ions. Key steps include:
- Precursor preparation : Substitution of phenoxy groups onto phthalonitrile via nucleophilic aromatic substitution .
- Metal insertion : Reaction with vanadyl sulfate (VOSO₄) under reflux in high-boiling solvents (e.g., DMF or n-pentanol) to form the vanadyl-phthalocyanine complex .
- Purification : Column chromatography or recrystallization to remove unreacted precursors and byproducts. Purity can be confirmed via HPLC or TLC .
Q. What analytical techniques are critical for confirming the molecular structure and substituent arrangement of this compound?
- Structural confirmation :
- Mass spectrometry (MS) : High-resolution MS (e.g., MALDI-TOF) to verify molecular weight (e.g., ~1,540 g/mol for octa-substituted derivatives) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to resolve phenoxy group positions and symmetry .
- Elemental analysis : Validate C, H, N, and V content .
- UV-Vis spectroscopy : Characteristic Q-band absorption (~600–800 nm) confirms π-conjugation .
Q. What key physicochemical properties make this compound suitable for optoelectronic applications?
- Optical properties : Strong near-infrared absorption (Q-band) due to extended π-conjugation, ideal for light-harvesting in solar cells .
- Solubility : Phenoxy substituents enhance solubility in organic solvents (e.g., chloroform, THF), facilitating thin-film processing .
- Thermal stability : High melting points (>300°C) ensure durability in device fabrication .
Advanced Research Questions
Q. How can experimental designs for ternary blend solar cells incorporating this compound be optimized to enhance power conversion efficiency (PCE)?
- Methodology :
- Blend ratio optimization : Systematic variation of donor (e.g., P3HT), acceptor (e.g., PCBM), and phthalocyanine (e.g., 5–20 wt%) to balance charge transport and light absorption .
- Morphology control : Use additives (e.g., DIO) or thermal annealing to improve phase separation. Characterize with AFM or TEM .
- Device testing : J-V curves under AM1.5G illumination to measure PCE. External quantum efficiency (EQE) spectra validate broadband absorption .
Q. How do contradictory reports on substituent effects (e.g., phenoxy vs. tert-butyl groups) on charge transport properties inform material design?
- Resolution strategies :
- Comparative studies : Synthesize analogs with varying substituents (e.g., tert-butyl in vs. phenoxy in ) and evaluate hole/electron mobility via space-charge-limited current (SCLC) measurements.
- Computational modeling : DFT calculations to correlate substituent electronic effects (e.g., electron-withdrawing/donating) with frontier orbital energies .
- Contextual analysis : Consider application-specific requirements (e.g., solubility vs. conductivity trade-offs) .
Q. What methodologies assess the operational stability of vanadyl phthalocyanine-based devices under prolonged illumination or thermal stress?
- Stability testing :
- Accelerated aging : Expose devices to continuous light (1 sun equivalent) or elevated temperatures (85°C) while monitoring PCE decay over 1,000 hours.
- Degradation analysis : FTIR or XPS to identify chemical changes (e.g., oxidation of vanadyl centers) .
- Encapsulation strategies : Evaluate protective layers (e.g., UV-curable resins) to mitigate environmental degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
